molecular formula C11H12ClNO2 B13195183 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13195183
M. Wt: 225.67 g/mol
InChI Key: VGWRFKSMISPEAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxy-methylazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-4-9(12)3-2-8(10)5-14/h2-5,15H,6-7H2,1H3

InChI Key

VGWRFKSMISPEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=CC(=C2)Cl)C=O)O

Origin of Product

United States

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